molecular formula C28H28ClN3O3 B2452350 1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 847397-42-6

1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2452350
CAS RN: 847397-42-6
M. Wt: 490
InChI Key: ZEDDNABSDMQGIW-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H28ClN3O3 and its molecular weight is 490. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Properties

  • Hydrogen-bonded Chains and Molecular Structure : The compound shares structural similarities with other complex molecules where hydrogen-bonded chains play a crucial role. For instance, molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone are linked into chains by means of single C-H...O hydrogen bonds, demonstrating the significance of molecular interactions in defining the structure of such compounds (Trilleras et al., 2005).
  • Conformational Analysis : Compounds with similar benzimidazole and pyrrolidine structures often show interesting conformational properties. For instance, the pyrrolidine ring can adopt twist conformations while parts of the molecule like oxindole and benzimidazole residues are approximately planar. This suggests a complex interplay between different parts of the molecule, influencing its overall shape and properties (Selvanayagam et al., 2010).

Applications in Sensing and Pharmacological Activities

  • Fluorescent Sensing : The compound's structural relatives have been utilized in the development of fluorescent sensors. For example, 1-(pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole and its copper(II) complex were used as fluorescent sensors for dopamine, highlighting the potential of such structures in biochemical sensing applications (Khattar & Mathur, 2013).
  • Pharmacological Potentials : Similar structures have been explored for their pharmacological potential. For instance, phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide compounds have shown promising results as poly(ADP-ribose) polymerase (PARP) inhibitors, indicating potential therapeutic applications in cancer treatment (Penning et al., 2010).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-19-12-13-21(17-22(19)29)32-18-20(16-27(32)33)28-30-23-8-3-4-9-24(23)31(28)14-7-15-35-26-11-6-5-10-25(26)34-2/h3-6,8-13,17,20H,7,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDDNABSDMQGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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